Cas no 89417-94-7 ((4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid)

(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid is a heterocyclic compound featuring a triazinanone core with a thione functional group and an acetic acid side chain. This structure imparts unique reactivity, making it valuable in organic synthesis and pharmaceutical applications. The thioxo group enhances its utility as a versatile intermediate for constructing sulfur-containing heterocycles or as a ligand in coordination chemistry. Its acetic acid moiety further allows for derivatization, facilitating the development of novel bioactive molecules. The compound's stability under standard conditions and compatibility with various reaction conditions underscore its practicality in research and industrial settings. Its applications span agrochemicals, medicinal chemistry, and materials science.
(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid structure
89417-94-7 structure
Product Name:(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid
CAS No:89417-94-7
MF:C5H9N3O2S
MW:175.208859205246
CID:3066748
PubChem ID:3111954
Update Time:2025-10-29

(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid
    • (4-thioxo-[1,3,5]triazinan-1-yl)acetic acid
    • (4-thioxo-1,3,5-triazinan-1-yl)acetic acid
    • F0143-0087
    • AKOS000301459
    • CS-0321963
    • 2-(4-thioxo-1,3,5-triazinan-1-yl)aceticacid
    • 2-(4-sulfanylidene-1,3,5-triazinan-1-yl)acetic acid
    • 2-(4-thioxo-1,3,5-triazinan-1-yl)acetic acid
    • 89417-94-7
    • STK988555
    • MDL: MFCD00790894
    • Inchi: 1S/C5H9N3O2S/c9-4(10)1-8-2-6-5(11)7-3-8/h1-3H2,(H,9,10)(H2,6,7,11)
    • InChI Key: AVMZRGSRFTWNMK-UHFFFAOYSA-N
    • SMILES: S=C1NCN(CC(=O)O)CN1

Computed Properties

  • Exact Mass: 175.04154771Da
  • Monoisotopic Mass: 175.04154771Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 96.7Ų

(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi Xn
  • HazardClass:IRRITANT

(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid Pricemore >>

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(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid Related Literature

Additional information on (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid

Introduction to (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid (CAS No. 89417-94-7)

(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid (CAS No. 89417-94-7) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its distinct structural features, which include a thioxo group and a triazinane ring, making it a valuable building block for the synthesis of various bioactive molecules.

The chemical structure of (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid is defined by its molecular formula C6H8N2O2S. The presence of the thioxo group (C=S) and the triazinane ring (a six-membered ring with two nitrogen atoms) imparts unique chemical properties to this compound. These properties make it an attractive candidate for a wide range of applications, from the development of new drugs to the synthesis of advanced materials.

Recent research has highlighted the potential of (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid in various biological and medicinal contexts. For instance, studies have shown that compounds derived from this structure exhibit significant biological activity, including anti-inflammatory, anti-cancer, and anti-viral properties. These findings have sparked interest among researchers and pharmaceutical companies looking to develop new therapeutic agents.

In the realm of medicinal chemistry, (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid has been explored as a lead compound for the design of novel drugs. Its structural flexibility allows for the introduction of various functional groups, which can be tailored to enhance specific biological activities. For example, modifications to the acetic acid moiety or the triazinane ring can significantly affect the compound's pharmacological profile.

The synthesis of (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid has been extensively studied and optimized in recent years. One common synthetic route involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone followed by cyclization and acetylation steps. This method has been refined to achieve high yields and purity levels, making it suitable for large-scale production.

Beyond its medicinal applications, (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid has also found use in materials science. The unique electronic properties of the thioxo group and the triazinane ring make this compound a promising candidate for the development of functional materials with applications in electronics and catalysis. For instance, derivatives of this compound have been used to create conductive polymers and catalysts with enhanced activity and stability.

In conclusion, (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid (CAS No. 89417-94-7) is a multifaceted compound with a wide range of potential applications in both biological and materials science. Its unique structural features and chemical properties make it an invaluable tool for researchers and developers in various fields. As ongoing research continues to uncover new possibilities for this compound, its importance in advancing scientific knowledge and technological innovation is likely to grow even further.

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